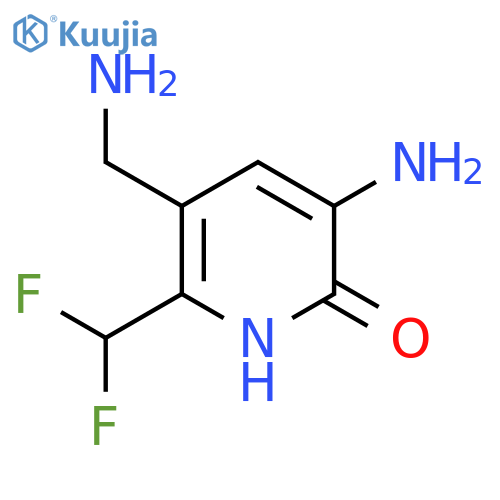Cas no 1806809-90-4 (3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine)

1806809-90-4 structure
商品名:3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine
CAS番号:1806809-90-4
MF:C7H9F2N3O
メガワット:189.162667989731
CID:4916760
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine
-
- インチ: 1S/C7H9F2N3O/c8-6(9)5-3(2-10)1-4(11)7(13)12-5/h1,6H,2,10-11H2,(H,12,13)
- InChIKey: UHNIFGNDSBJROC-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(C(N1)=O)N)CN)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 296
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 81.1
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005581-1g |
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine |
1806809-90-4 | 97% | 1g |
$1,730.40 | 2022-03-31 | |
| Alichem | A024005581-500mg |
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine |
1806809-90-4 | 97% | 500mg |
$999.60 | 2022-03-31 |
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1806809-90-4 (3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
